

An In-depth Technical Guide to Isohyenanchin: Chemical Structure and Properties

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Compound of Interest

Compound Name: Isohyenanchin

Cat. No.: B1180651

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Abstract

Isohyenanchin is a naturally occurring sesquiterpene lactone that has garnered interest in the scientific community for its neurological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **isohyenanchin**. Detailed experimental protocols for its isolation and characterization, where available in public literature, are also presented. This document aims to serve as a foundational resource for researchers investigating **isohyenanchin** for potential therapeutic applications.

Chemical Identity and Structure

Isohyenanchin, a member of the sesquiterpenoid class of natural products, possesses a complex polycyclic structure. Its chemical identity is defined by the following key identifiers:

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₅ H ₂₀ O ₇ |
| Molecular Weight | 312.32 g/mol |
| CAS Number | 19417-00-6 |
| Synonyms | Hydroxycoriatin |

While a definitive IUPAC name is not readily available in common chemical databases, its structure can be represented by the following SMILES string: C[C@]12[C@@]3(CO3)--INVALID-LINK--[C@H]4[C@]1([C@]5([H])C(C(C)(O)C)([H])--INVALID-LINK--[H])[C@H]2O)O.

A 2D representation of the chemical structure of **isohyenanchin** is provided below:

 Chemical structure of Isohyenanchin Figure 1. 2D Chemical Structure of **Isohyenanchin**.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **isohyenanchin** are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized:

| Property | Value/Description |
|----------------|---|
| Physical State | Solid |
| Melting Point | Not reported |
| Solubility | Information not available. Given its poly-oxygenated structure, it is likely to have some solubility in polar organic solvents. Its solubility in water is predicted to be low. |

Further experimental determination of these properties is crucial for its handling, formulation, and development as a potential therapeutic agent.

Spectroscopic Data

Comprehensive spectroscopic data is essential for the unequivocal identification and characterization of **isohyenanchin**. While specific spectra are not widely published, the expected spectral features based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR:** The proton NMR spectrum of **isohyenanchin** is expected to be complex due to the numerous stereocenters and conformationally restricted ring systems. Key signals would likely include:

- Several signals in the aliphatic region (1.0-2.5 ppm) corresponding to the methyl and methylene protons of the terpene backbone.
- Multiple signals in the region of 3.5-5.0 ppm for protons attached to carbons bearing oxygen atoms (alcohols, ethers, and the lactone).
- The presence of hydroxyl groups would give rise to exchangeable proton signals, the chemical shifts of which would be dependent on the solvent and concentration.
- ^{13}C -NMR: The carbon NMR spectrum would provide complementary information, with expected signals for:
 - Aliphatic carbons (CH_3 , CH_2 , CH) in the range of 10-60 ppm.
 - Carbons bonded to oxygen (C-O) in the range of 60-90 ppm.
 - A downfield signal corresponding to the carbonyl carbon of the lactone group (typically >170 ppm).

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of $\text{C}_{15}\text{H}_{20}\text{O}_7$. Fragmentation would likely involve the loss of water, carbon monoxide, and other small neutral molecules from the polycyclic core.

Infrared (IR) Spectroscopy

The IR spectrum of **isohyenananchin** would be expected to show characteristic absorption bands for its functional groups:

- O-H stretching: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the hydroxyl groups.
- C-H stretching: Bands in the region of $2850\text{-}3000\text{ cm}^{-1}$ for the aliphatic C-H bonds.
- C=O stretching: A strong absorption band around $1750\text{-}1780\text{ cm}^{-1}$ characteristic of a γ -lactone.

- C-O stretching: Multiple bands in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$) corresponding to the various C-O single bonds.

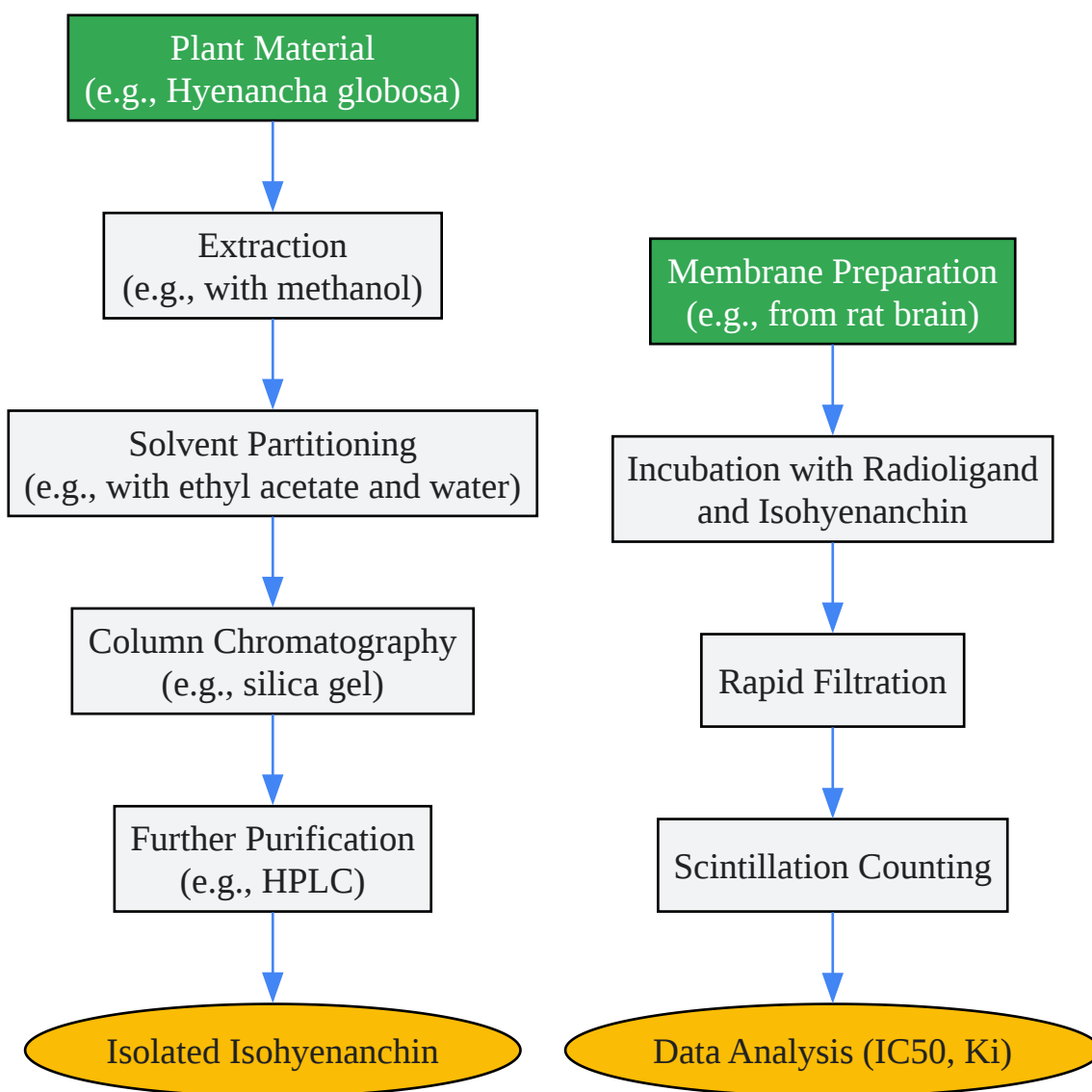
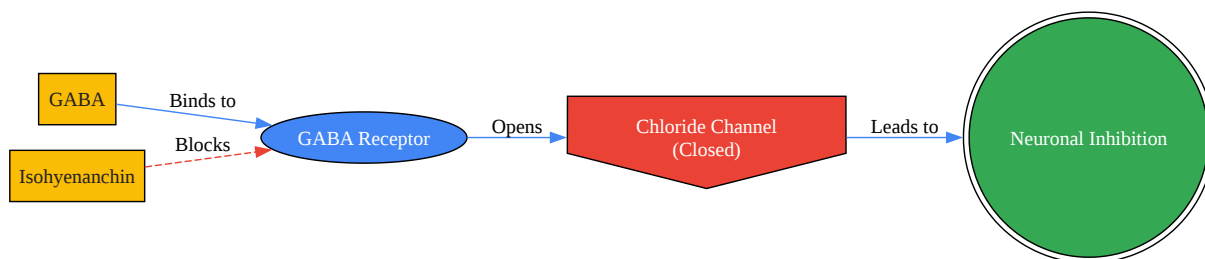
Biological Activity and Signaling Pathways

Isohyenanchin is known to exhibit antagonistic activity at specific neurotransmitter receptors.

GABA Receptor Antagonism

Isohyenanchin is reported to be a weak antagonist of ionotropic GABA (γ -aminobutyric acid) receptors[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system. Its receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

The antagonistic action of **isohyenanchin** at GABA receptors suggests it can block the inhibitory effects of GABA, potentially leading to a state of neuronal excitation. This mechanism is shared by other convulsant agents.



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References

- 1. web.pdx.edu [web.pdx.edu]
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